2-hydroxy-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid
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Overview
Description
2-Hydroxy-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid is a synthetic compound that has drawn interest in the scientific community due to its unique structure and potential applications. Its molecular structure comprises a benzoic acid core with substituents that include a methoxyphenyl group and a thiazolidine-4-one ring. This combination confers unique chemical properties and makes it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 2-hydroxy-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid, researchers typically start with an appropriately substituted benzoic acid and a 4-oxo-2-sulfanylidene-1,3-thiazolidine derivative. The synthetic procedure generally involves:
Condensation Reactions: : Using a base such as sodium hydroxide to facilitate the condensation between the benzoic acid and the thiazolidine derivative.
Dehydration: : Acetic anhydride or a similar dehydrating agent might be used to promote the formation of the methoxyphenyl group.
Temperature Control: : Maintaining the reaction mixture at an elevated temperature (around 80-100°C) ensures the completion of the reaction.
Industrial Production Methods
For industrial-scale production, the process needs to be cost-effective and efficient. Industrial methods may include:
Batch Processing: : Utilizing large reactors where all reagents are combined and the reaction proceeds under controlled conditions.
Flow Chemistry: : Implementing continuous flow reactors for better heat and mass transfer, thus improving reaction efficiency and product yield.
Purification: : Employing crystallization and chromatography techniques to purify the final product to the desired specification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly affecting the thiazolidine ring and the methoxyphenyl group.
Reduction: : Reduction reactions may target the carbonyl group on the thiazolidine ring.
Substitution: : Various substituents on the benzoic acid or the thiazolidine ring can be substituted via electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halogenating agents (e.g., chlorine gas), organometallic compounds (e.g., Grignard reagents).
Major Products
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Conversion of carbonyl groups to alcohols or alkanes.
Substitution: : Varied based on the substituents introduced (e.g., halogenated benzoic acids).
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a precursor or intermediate in the synthesis of more complex molecules. Its structure allows for various functional group modifications, making it useful in creating derivatives for different purposes.
Biology
The compound exhibits potential biological activity, including antimicrobial and antifungal properties. Researchers study its interactions with bacterial and fungal cells to develop new pharmaceuticals.
Medicine
In medicine, its unique structure enables the exploration of new therapeutic agents. Studies might focus on its anti-inflammatory or anticancer potential, utilizing its chemical framework to design effective drugs.
Industry
In industry, this compound might be used in the production of advanced materials or as a catalyst in specific reactions. Its stability and reactivity profile make it suitable for diverse industrial applications.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: : Targets might include enzymes, receptors, or cellular structures.
Pathways Involved: : Depending on its application, it might modulate signaling pathways, interfere with metabolic processes, or alter cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic Acid: : Also a benzoic acid derivative but lacks the thiazolidine ring.
Thiazolidinediones: : Have a similar thiazolidine ring but differ in the attached functional groups.
Methoxyphenyl Derivatives: : Compounds with a methoxyphenyl group but different core structures.
Uniqueness
What sets 2-hydroxy-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid apart is its combination of a benzoic acid core with a thiazolidine ring and a methoxyphenyl group. This unique combination provides a versatile platform for chemical modifications and various applications in research and industry.
Biological Activity
2-Hydroxy-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid, a derivative of thiazolidinone, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including its antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H16N2O4S
- Molecular Weight : 356.38 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazolidinone derivatives, including the compound . For instance:
- Mechanism of Action : The compound exhibits activity against various bacterial strains by inhibiting fatty acid biosynthesis enzymes such as FabZ and FabI, which are crucial for bacterial membrane integrity .
- Case Studies : In vitro tests demonstrated that derivatives of thiazolidinones showed significant inhibition against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 15 µg/mL |
Escherichia coli | 20 µg/mL |
Pseudomonas aeruginosa | 25 µg/mL |
Anti-inflammatory Activity
The compound has shown promising anti-inflammatory effects in various models:
- In Vivo Studies : Animal models treated with the compound exhibited reduced levels of inflammatory markers such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases .
- Mechanism : The anti-inflammatory action is attributed to the inhibition of NF-kB signaling pathways, which play a critical role in the inflammatory response.
Anticancer Properties
The anticancer potential of thiazolidinone derivatives has been explored extensively:
- Cell Line Studies : The compound demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MCF7) and lung cancer (A549), with IC50 values ranging from 10 to 30 µM .
- Mechanism of Action : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest at the G0/G1 phase.
Research Findings
A systematic review of literature reveals that derivatives of thiazolidinones possess a variety of biological activities:
- Pharmacological Profiles : The presence of different substituents on the thiazolidinone core significantly affects biological activity. Modifications at the C5 position have been linked to enhanced antimicrobial and anticancer properties .
- Synergistic Effects : Combination therapy using this compound with established antibiotics has shown synergistic effects, enhancing overall efficacy against resistant strains .
Properties
IUPAC Name |
2-hydroxy-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO5S2/c1-24-12-5-2-10(3-6-12)8-15-16(21)19(18(25)26-15)11-4-7-13(17(22)23)14(20)9-11/h2-9,20H,1H3,(H,22,23)/b15-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTODQUACKLHOJH-NVNXTCNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=C(C=C3)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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